Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate
Description
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate is a substituted benzoate ester featuring a diazenyl (N=N) group conjugated with a pyrrolidine ring and an iodine atom at the 3-position of the aromatic ring. The (E)-configuration of the diazenyl moiety ensures stereochemical stability, which is critical for applications in coordination chemistry and photoresponsive materials. Its synthesis, as reported in Bi(OTf)3-catalyzed intramolecular amination reactions, yields a brown oil with high purity (85% isolated yield) after column chromatography .
Properties
CAS No. |
652169-44-3 |
|---|---|
Molecular Formula |
C12H14IN3O2 |
Molecular Weight |
359.16 g/mol |
IUPAC Name |
methyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate |
InChI |
InChI=1S/C12H14IN3O2/c1-18-12(17)9-4-5-11(10(13)8-9)14-15-16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
CZZUUORWVXEMGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=NN2CCCC2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate typically involves a multi-step process. One common method includes the iodination of a benzoate precursor followed by the introduction of the pyrrolidine and diazenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group or other functional groups in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ester Group Variations
- While the methyl ester (target compound) is more compact, the ethyl variant may exhibit slower hydrolysis rates due to steric hindrance. Both compounds share identical diazenyl-pyrrolidine substituents, suggesting similar electronic properties.
Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate ():
This analog replaces the diazenyl group with a pyrrolidinylmethyl substituent, eliminating the N=N bond. The absence of the diazenyl moiety reduces conjugation and photochemical reactivity. The similarity score (0.89) indicates structural overlap but distinct electronic profiles due to the saturated methylene bridge .
Substituent Modifications
- Heterocyclic Variations (): Compounds like I-6230 (pyridazinyl) and I-6273 (methylisoxazolyl) feature aromatic heterocycles instead of pyrrolidine. These substitutions alter π-electron density and hydrogen-bonding capacity, impacting biological activity (e.g., kinase inhibition) .
Piperidine and Piperazine Derivatives ():
Derivatives such as 3-iodo-4-(piperazin-1-ylmethyl)benzoic acid (similarity: 0.87) introduce larger, more basic nitrogen-containing rings. These modifications increase solubility in polar solvents but reduce steric accessibility compared to the pyrrolidine-diazenyl system .
Functional Group Comparisons
Biological Activity
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate, a synthetic organic compound with the CAS number 652169-44-3, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and antifungal properties.
This compound has a molecular formula of C₁₂H₁₄I N₃O₂ and a molecular weight of 359.16 g/mol. The structure includes an iodine atom, a pyrrolidine ring, and a diazenyl group attached to a benzoate ester. Its unique chemical composition contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 652169-44-3 |
| Molecular Formula | C₁₂H₁₄I N₃O₂ |
| Molecular Weight | 359.16 g/mol |
| IUPAC Name | methyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Iodination of a Benzoate Precursor : This is often the first step in generating the compound.
- Formation of the Pyrrolidine and Diazenyl Groups : These groups are introduced through specific reactions that may require catalysts and controlled conditions to achieve high yields.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The iodine atom may enhance the compound's reactivity and binding affinity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests have shown efficacy against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against:
- Bacillus subtilis: MIC = 75 µg/mL
- Enterococcus faecalis: MIC = 125 µg/mL
- Escherichia coli: MIC < 125 µg/mL
- Pseudomonas aeruginosa: MIC = 150 µg/mL
These findings suggest that the compound's halogen substituents significantly contribute to its antibacterial activity .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity in preliminary studies. The exact mechanisms remain under investigation, but similar compounds with pyrrolidine moieties have been linked to antifungal effects due to their ability to disrupt cellular membranes or inhibit fungal enzyme activity.
Case Studies and Research Findings
- Study on Pyrrolidine Derivatives : A comprehensive evaluation of various pyrrolidine derivatives revealed that those containing halogen substituents exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : Research indicates that compounds with diazenyl groups can participate in electron transfer reactions, which may modulate enzyme activities critical for bacterial survival .
- Comparative Analysis : A comparative study of similar compounds showed that those with more complex structures often exhibited enhanced biological activities, suggesting a structure–activity relationship that merits further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
